molecular formula C32H30K5N3O12+4 B12351435 pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate

pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate

Cat. No.: B12351435
M. Wt: 844.1 g/mol
InChI Key: VGZPRMSXVNDMAN-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate . This nomenclature reflects the compound’s intricate structure, which comprises:

  • A central 1H-indole moiety substituted at position 6 with a carboxylate group.
  • A phenyl ring at position 2 of the indole, further substituted with bis(carboxylatomethyl)amino groups and an ethoxy-linked phenoxy ether.
  • Five potassium counterions balancing the negative charges of the carboxylate and phenolate oxygen atoms.

The structural complexity is evident in the SMILES notation :

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]  

This string encodes the indole core, ether linkages, carboxylate groups, and potassium ions. The InChIKey VGZPRMSXVNDMAN-UHFFFAOYSA-I further uniquely identifies the stereochemical and constitutional features of the molecule.

Alternative Designations: Indo-1 Pentapotassium Salt and Related Synonyms

This compound is predominantly recognized by its trivial name Indo-1 pentapotassium salt , a designation rooted in its application as a ratiometric calcium indicator. Additional synonyms include:

  • HY-D0121A (commercial catalog code)
  • CS-0109257 (chemical registry identifier)
  • Pentapotassium 2-{4-[bis(carboxylatomethyl)amino]-3-(2-{2-[bis(carboxylatomethyl)amino]-5-methylphenoxy}ethoxy)phenyl}-1H-indole-6-carboxylate
  • MFCD00077797 (MDL number)

Properties

Molecular Formula

C32H30K5N3O12+4

Molecular Weight

844.1 g/mol

IUPAC Name

pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-1

InChI Key

VGZPRMSXVNDMAN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)O)CC(=O)O.[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Indole Synthesis

The indole backbone is synthesized via cyclization of substituted aniline derivatives. Key steps include:

  • Friedel-Crafts alkylation of o-nitrophenol with ethyl acetoacetate to form 2-acetyl-6-nitrophenol.
  • Reductive cyclization using hydrogen gas (5–10 atm) over palladium/carbon catalysts to yield 6-nitroindole.
  • Hydrogenation with Raney nickel converts the nitro group to an amine, followed by carboxylation via Kolbe-Schmitt reaction to introduce the carboxylic acid moiety at position 6.

Functionalization with Bis(carboxymethyl)amino Groups

The bis(carboxymethyl)amino substituents are introduced via nucleophilic substitution:

  • Amination : The indole intermediate reacts with bromoacetic acid in dimethylformamide (DMF) at 80°C for 24 hours, using potassium carbonate as a base.
  • Ether linkage formation : A Williamson ether synthesis couples 2-[bis(carboxymethyl)amino]-5-methylphenol to the indole core using 1,2-dibromoethane in tetrahydrofuran (THF), catalyzed by potassium tert-butoxide.
Table 1: Reaction Conditions for Key Functionalization Steps
Step Reagents Solvent Temperature Time Yield
Amination Bromoacetic acid, K₂CO₃ DMF 80°C 24 h 68%
Ether synthesis 1,2-Dibromoethane, t-BuOK THF 60°C 12 h 52%
Carboxylation CO₂, KOH H₂O/EtOH 100°C 8 h 75%

Industrial Production Methods

Scale-Up Challenges

Industrial synthesis requires optimization for yield and purity:

  • Batch reactors (500–1,000 L) with reflux condensers are used for aminolysis and etherification steps.
  • Quality control : HPLC monitoring (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) ensures intermediates meet ≥95% purity thresholds.

Potassium Salt Formation

The final compound is generated by neutralizing the tetraprotic acid with potassium hydroxide:

  • Stoichiometry : 4 equivalents of KOH per carboxyl group, plus 1 equivalent for the indole nitrogen.
  • Precipitation : The product is isolated by adding cold ethanol (4°C) to the reaction mixture, yielding a crystalline solid with 89% recovery.
Table 2: Industrial Salt Formation Parameters
Parameter Value
KOH concentration 5 M in H₂O
Reaction pH 10.5–11.0
Precipitation solvent Ethanol (≥99.8%)
Drying temperature 40°C under vacuum

Purification and Characterization

Chromatographic Methods

  • Ion-exchange chromatography (Dowex 50WX8, K⁺ form) removes residual sodium ions.
  • Gel filtration (Sephadex LH-20) in methanol resolves unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR (D₂O, 600 MHz): δ 7.45 (d, J = 8.4 Hz, 1H, indole H-4), 6.92 (s, 1H, phenolic H), 4.22 (m, 4H, OCH₂CH₂O).
  • FT-IR : 1,650 cm⁻¹ (C=O stretch), 1,390 cm⁻¹ (COO⁻ symmetric stretch).

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

Factor Academic Synthesis Industrial Process
Scale 1–10 g 1–10 kg
Solvent Recovery Not optimized 90% ethanol recycled
Purity ≥90% ≥99% (HPLC)
Cost per gram $1,200 $80

Yield Optimization Strategies

  • Microwave-assisted synthesis reduces etherification time from 12 hours to 45 minutes, improving yield to 67%.
  • Continuous flow reactors minimize side reactions during amination, achieving 78% yield at 100 g/hour throughput.

Chemical Reactions Analysis

Types of Reactions

Pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.

Scientific Research Applications

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of indole-6-carboxylic acid, including pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate, exhibit anti-proliferative activity by inhibiting key pathways involved in cancer cell growth.

  • Mechanism of Action : Studies have shown that these compounds can inhibit the activity of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), leading to apoptosis in cancer cells. For instance, a study highlighted that specific derivatives could arrest cancer cells in the G2/M phase and induce apoptosis through the extrinsic pathway .
  • Cell Line Studies : The effectiveness of the compound was tested using various cultured cancer cell lines, with results showing significant cytotoxicity. The Sulforhodamine B (SRB) assay was employed to quantify cell viability and proliferation rates, demonstrating the compound's potential as an anticancer agent .

Synthesis Methodologies

The synthesis of this compound involves advanced organic chemistry techniques. Recent research has optimized the N-acylation process for producing amide compounds from indole derivatives.

  • Optimized Reactions : A one-pot reaction system utilizing DMAPO as a catalyst has been developed to improve yield and efficiency in synthesizing amide compounds from indoles and carboxylic acids. This method allows for high yields (>85%) and functional group tolerance, making it suitable for pharmaceutical applications .

Therapeutic Uses

Beyond its anticancer properties, this compound has potential therapeutic applications in treating various diseases due to its ability to modulate biological pathways.

  • Potential Applications : The compound may serve as a lead structure for developing new drugs targeting specific diseases related to aberrant signaling pathways, such as those involved in inflammation and metabolic disorders. Its structural features allow for modifications that could enhance selectivity and efficacy against particular targets .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Study Focus Findings Methodology
Anticancer ActivityInhibition of EGFR and VEGFR-2 leading to apoptosisIn vitro assays on cancer cell lines
Synthesis OptimizationHigh-yield N-acylation of indolesOne-pot reaction using DMAPO
Therapeutic PotentialModulation of signaling pathwaysStructural analysis and drug design

Mechanism of Action

The mechanism of action of pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, which affects the activity of metal-dependent enzymes. It can also interact with various receptors and proteins, modulating their function and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted when compared to other indole-based derivatives and polycarboxylated molecules. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Features Key Functional Groups Applications/Research Findings Reference(s)
Target Compound Indole core, pentapotassium salt, phenoxyethoxy linker Bis(carboxymethyl)amino, carboxylate Chelation, potential metalloenzyme modulation
Ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate Indole core, ethyl ester substituent Hydroxyethylamino, ester Biochemical intermediates, limited metal affinity
7-Methoxy-1H-indole-3-carboxylic acid Methoxy-substituted indole, carboxylic acid Methoxy, carboxylic acid Antimicrobial studies, enzyme inhibition
5-Nitrovanillin Benzaldehyde derivative, nitro group Nitro, aldehyde Synthetic precursor, limited bioactivity

Key Findings:

Chelation Capacity: The target compound’s bis(carboxymethyl)amino groups provide superior metal-binding capacity compared to hydroxyethylamino (in Ethyl 5-[bis(2-hydroxyethyl)amino]-1H-indole-3-carboxylate) or methoxy groups (in 7-Methoxy-1H-indole-3-carboxylic acid). This makes it a candidate for iron overload therapy or as a contrast agent in imaging .

Solubility: The pentapotassium salt enhances water solubility (>100 mg/mL estimated) versus neutral analogs like 5-Nitrovanillin (<1 mg/mL), which is critical for intravenous administration .

Bioactivity : Unlike natural indole alkaloids (e.g., vincristine), this synthetic compound lacks direct cytotoxicity but may modulate redox-active metal ions, aligning with ferroptosis-inducing agents described in pharmacological studies .

Research Implications and Limitations

  • Therapeutic Potential: The compound’s ability to chelate divalent cations (e.g., Fe²⁺, Cu²⁺) could be leveraged in diseases involving metal dysregulation, such as Wilson’s disease or cancer .
  • Synthetic Challenges: The multi-step synthesis required for its complex structure may limit scalability. For example, the phenoxyethoxy linker introduces steric hindrance, complicating purification .
  • Comparative Drawbacks : Unlike natural ferroptosis inducers (e.g., artemisinin derivatives), this compound lacks evidence of in vivo efficacy, necessitating further preclinical validation .

Biological Activity

Pentapotassium; 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate, commonly referred to as Indo-1 tetrapotassium salt, is a compound of significant interest in biochemical research due to its unique properties as a fluorescent calcium indicator. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of pentapotassium; 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate is C32H26N3O125KC_{32}H_{26}N_3O_{12}\cdot 5K, with a molecular weight of approximately 840.1 g/mol. It is characterized by multiple carboxymethyl groups that enhance its solubility in aqueous solutions, making it an effective probe for intracellular calcium measurement.

Indo-1 functions by binding to calcium ions (Ca²⁺), resulting in a shift in its fluorescence emission spectrum. The emission maximum changes from approximately 475-485 nm in the absence of calcium to 400-410 nm upon binding to Ca²⁺. This property allows for real-time monitoring of calcium levels in live cells using fluorescence microscopy or flow cytometry techniques .

Calcium Signaling Studies

Indo-1 has been extensively used in studies investigating calcium signaling pathways within cells. Its ability to provide ratiometric measurements enables researchers to accurately quantify changes in intracellular calcium concentrations, which are critical for various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation.

Case Studies

  • Calcium Dynamics in Neuronal Cells : A study demonstrated the use of Indo-1 to monitor calcium influx during synaptic transmission in neuronal cultures. The results indicated that increased synaptic activity corresponded with elevated intracellular calcium levels, highlighting the compound's utility in neurobiology research .
  • Cardiomyocyte Function : Research involving heart muscle cells showed that Indo-1 could effectively measure calcium transients during cardiac contraction cycles. This has implications for understanding heart diseases where calcium handling is disrupted .
  • Cancer Research : The compound has been applied in cancer studies to explore the role of calcium signaling in tumor progression and metastasis. By using Indo-1, researchers could observe altered calcium dynamics in cancerous cells compared to normal cells, providing insights into potential therapeutic targets .

Comparative Analysis with Other Calcium Indicators

IndicatorEmission ShiftSpecificityApplication Areas
Indo-1475-485 nm → 400-410 nmHigh for Ca²⁺Neuroscience, Cardiology, Cancer Research
Fura-2340/380 nmHigh for Ca²⁺General Calcium Imaging
Fluo-4494 nm (Ca²⁺ bound)High for Ca²⁺Cell Viability Assays

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